Cabozantinib - 849217-68-1

Cabozantinib

Catalog Number: EVT-287368
CAS Number: 849217-68-1
Molecular Formula: C28H24FN3O5
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, KIT, and TIE2. [] These RTKs play crucial roles in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]

Cabozantinib has demonstrated potent inhibitory activity against wild type and activating mutant forms of RET associated with medullary thyroid cancer (MTC). [] It is also being investigated for potential applications in other malignancies like renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), prostate cancer, gastrointestinal stromal tumors (GIST), and neuroendocrine prostate cancer (SCNPC). [, , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimizing dosing strategies: Exploring reduced starting doses and dose escalation strategies to improve tolerability while maintaining efficacy, as investigated in the CaboRISE trial. []
  • Combination therapy: Investigating cabozantinib in combination with immunotherapy agents like durvalumab, as seen in the Camilla trial for various gastrointestinal malignancies. [] Exploring its combination with T-cell therapies or other immunotherapies to augment anti-tumor immune responses. [, ]
  • Overcoming resistance mechanisms: Developing strategies to counteract acquired resistance to cabozantinib, for example, targeting YAP/TBX5 to inhibit FGFR1 induction. []
  • Identifying predictive biomarkers: Investigating biomarkers that can predict response to cabozantinib therapy across different tumor types, potentially improving patient selection and treatment outcomes. []

Sorafenib

Relevance: Sorafenib is frequently mentioned in the context of cabozantinib research because it serves as a standard first-line treatment for advanced HCC. Several studies investigated the efficacy of cabozantinib as a second-line treatment option for patients who progressed on sorafenib. For example, the CELESTIAL trial demonstrated that cabozantinib significantly improved overall survival compared to placebo in patients with HCC previously treated with sorafenib [, ].

Regorafenib

Relevance: Like sorafenib, cabozantinib is also explored in the context of regorafenib, particularly as a potential treatment option following progression on this multikinase inhibitor. This is especially relevant as new treatment sequencing strategies for advanced HCC are being explored [, ].

Lenvatinib

Compound Description: Lenvatinib is a multi-tyrosine kinase inhibitor targeting VEGFRs, FGFRs, PDGFRα, KIT, and RET. It has demonstrated efficacy in treating advanced HCC, differentiated thyroid cancer, and, in combination with everolimus, advanced renal cell carcinoma (RCC) [].

Relevance: Similar to sorafenib and regorafenib, lenvatinib is discussed alongside cabozantinib as a first-line treatment for HCC. Real-world studies are now evaluating the potential benefits and optimal sequencing of cabozantinib following lenvatinib treatment in HCC patients [].

Everolimus

Relevance: The METEOR trial directly compared cabozantinib with everolimus in patients with advanced RCC following prior VEGFR-targeted therapy. The study demonstrated that cabozantinib significantly improved progression-free survival, overall survival, and objective response rates compared to everolimus [, , ].

Nivolumab

Relevance: With the emergence of immunotherapy in cancer treatment, cabozantinib's role following treatment with immune checkpoint inhibitors, like nivolumab, is being investigated. Researchers are exploring the efficacy, safety, and potential for synergistic effects when combining cabozantinib with immunotherapy agents [, ].

Overview

Cabozantinib is a multi-target tyrosine kinase inhibitor developed for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its chemical name is N- (4- { [6, 7-bis (methoxy) quinolin-4-yl ] oxy } phenyl) -N' - (4-fluorophenyl) cyclopropane-1,1-dicarboxamide. Approved by the U.S. Food and Drug Administration in November 2012, cabozantinib has been recognized for its efficacy in treating non-surgically resectable malignant tumors .

Source

Cabozantinib was developed by Exelixis, a biopharmaceutical company based in the United States. It emerged from research focused on inhibiting multiple receptor tyrosine kinases involved in cancer progression and metastasis .

Classification

Cabozantinib belongs to the class of drugs known as tyrosine kinase inhibitors. It specifically targets several kinases, including c-Met and vascular endothelial growth factor receptor 2, which are implicated in tumor growth and angiogenesis .

Synthesis Analysis

Methods

The synthesis of cabozantinib involves several key steps, primarily through condensation reactions. Various methods have been reported, emphasizing different starting materials and reaction conditions:

  1. Condensation Reaction: The initial step typically involves the condensation of 1- (4-fluorophenyl carbamoyl) cyclopropane carboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl) oxy) aniline in the presence of a condensing agent such as sodium bis(trimethylsilyl)amide .
  2. Solvent Use: Tetrahydrofuran is commonly used as a solvent for these reactions, with temperature control being crucial for optimizing yield and purity .
  3. Purification: Following the reaction, purification is often achieved through recrystallization and chromatography techniques to ensure high purity levels of the final product .

Technical Details

The synthesis may involve multiple steps including alkylation and hydrolysis, with yields reported up to 94.6% under optimized conditions . Mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and purity of cabozantinib.

Molecular Structure Analysis

Structure

Cabozantinib has a complex molecular structure characterized by a cyclopropane core linked to a quinoline moiety and a fluorophenyl group. The structural formula can be represented as:

C19H19FN4O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

Data

  • Molecular Weight: 421.38 g/mol
  • Molecular Formula: C19H19F N4O3
  • Key Functional Groups: Amide bonds, methoxy groups, and a cyclopropane ring contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Cabozantinib undergoes several chemical reactions during its synthesis:

  1. Amide Bond Formation: The primary reaction involves forming an amide bond between the cyclopropane derivative and the aniline derivative .
  2. Alkylation Reactions: Alkylation of intermediates using various halogenated carboxylic acids has been reported to enhance the structure's activity against cancer cells .
  3. Hydrolysis: Hydrolysis reactions may also be involved in modifying intermediate compounds during synthesis.

Technical Details

The reactions are typically conducted under controlled temperatures (0 °C to room temperature) to maximize yields and minimize side reactions .

Mechanism of Action

Cabozantinib functions by inhibiting multiple receptor tyrosine kinases that play critical roles in tumor growth and angiogenesis:

  1. Inhibition of c-Met: Cabozantinib inhibits c-Met signaling pathways that are often upregulated in various cancers, leading to reduced tumor cell proliferation and survival.
  2. Inhibition of Vascular Endothelial Growth Factor Receptor 2: By blocking this receptor, cabozantinib disrupts angiogenesis, limiting blood supply to tumors.
  3. Impact on Other Kinases: It also affects other kinases involved in tumor progression such as Axl and Ret, contributing to its broad-spectrum anti-cancer effects .

Data

The inhibitory concentrations (IC50) for cabozantinib against various kinases have been reported as low as 5.4 nM, indicating its potent activity against these targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cabozantinib is typically found as a white to off-white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of crystalline solids.
Applications

Cabozantinib is primarily used in oncology for treating various types of cancer:

  1. Medullary Thyroid Cancer: Approved for patients with locally advanced or metastatic disease.
  2. Renal Cell Carcinoma: Utilized in advanced cases where traditional therapies have failed.
  3. Hepatocellular Carcinoma: Recently included among treatment options for liver cancer patients who have previously received systemic therapy .

Additionally, ongoing research continues to explore its potential applications in combination therapies and other malignancies due to its multi-targeted action profile .

Molecular Pharmacology of Cabozantinib

Tyrosine Kinase Inhibition Spectrum

Cabozantinib (Cometriq®) is an orally bioavailable small-molecule multi-kinase inhibitor with a broad spectrum of activity against receptor tyrosine kinases implicated in tumorigenesis, angiogenesis, and metastatic progression. Its primary targets include vascular endothelial growth factor receptor 2 (Vascular Endothelial Growth Factor Receptor 2), mesenchymal-epithelial transition factor receptor (Mesenchymal-Epithelial Transition Factor Receptor), and AXL receptor tyrosine kinase (AXL Receptor Tyrosine Kinase), with half-maximal inhibitory concentration (IC₅₀) values below 10 nM in biochemical assays [1] [4] [8]. Secondary targets comprise FMS-like tyrosine kinase 3 (FMS-Like Tyrosine Kinase 3), rearranged during transfection receptor (Rearranged During Transfection Receptor), stem cell growth factor receptor (Stem Cell Growth Factor Receptor), and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tyrosine Kinase With Immunoglobulin-Like And EGF-Like Domains 2), demonstrating IC₅₀ values ranging from 1.1 to 56 nM [4] [8]. This polypharmacology enables simultaneous disruption of pro-angiogenic signaling (via Vascular Endothelial Growth Factor Receptor 2 blockade) and pro-metastatic pathways (through Mesenchymal-Epithelial Transition Factor Receptor and AXL Receptor Tyrosine Kinase inhibition), distinguishing cabozantinib from selective Vascular Endothelial Growth Factor Receptor inhibitors [1] [5].

Table 1: Kinase Inhibition Profile of Cabozantinib

Target KinaseIC₅₀ (nM)Primary Biological Function
Vascular Endothelial Growth Factor Receptor 20.035Angiogenesis, endothelial cell survival
Mesenchymal-Epithelial Transition Factor Receptor1.3Cell migration, invasion, metastasis
AXL Receptor Tyrosine Kinase7.0Epithelial-mesenchymal transition, drug resistance
Rearranged During Transfection Receptor5.2Cell differentiation, growth
FMS-Like Tyrosine Kinase 311.6Hematopoiesis, cell survival

Structural Basis of Vascular Endothelial Growth Factor Receptor 2, Mesenchymal-Epithelial Transition Factor Receptor, and AXL Receptor Tyrosine Kinase Targeting

The molecular structure of cabozantinib features a quinoline scaffold with a fluorine substituent and a urea linker, enabling high-affinity interactions with the adenosine triphosphate-binding pockets of Vascular Endothelial Growth Factor Receptor 2, Mesenchymal-Epithelial Transition Factor Receptor, and AXL Receptor Tyrosine Kinase [4] [8]. X-ray crystallography studies reveal that the urea carbonyl oxygen forms critical hydrogen bonds with the hinge region cysteine residues (Cys917 in Vascular Endothelial Growth Factor Receptor 2, Cys1234 in Mesenchymal-Epithelial Transition Factor Receptor) [8]. The fluorinated phenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and selectivity [8]. For AXL Receptor Tyrosine Kinase, cabozantinib stabilizes the kinase in an inactive conformation by interacting with conserved residues in the catalytic cleft (Glu671, Lys567), thereby preventing phosphorylation and downstream signal transduction [5] [8]. This multi-target engagement is structurally facilitated by the conserved architecture of tyrosine kinase domains, though subtle differences in binding pocket residues confer cabozantinib's relative selectivity profile [8].

Figure 1: Molecular Interactions of Cabozantinib with Kinase Domains(A) Vascular Endothelial Growth Factor Receptor 2 complex: Urea linker hydrogen-bonds with Cys919 backbone; quinoline occupies hydrophobic pocket I.(B) Mesenchymal-Epithelial Transition Factor Receptor complex: Fluorophenyl group inserts into hydrophobic cleft near gatekeeper residue; urea bonds with Met1160.(C) AXL Receptor Tyrosine Kinase complex: Stabilizes DFG motif in "out" conformation; pi-pi stacking with Phe669 side chain.

Pharmacodynamic Modulation of Hypoxia-Inducible Pathways

Cabozantinib exerts profound effects on hypoxia-inducible factor (Hypoxia-Inducible Factor) signaling pathways, primarily through Vascular Endothelial Growth Factor Receptor 2 and Mesenchymal-Epithelial Transition Factor Receptor blockade. In renal cell carcinoma models with von Hippel-Lindau tumor suppressor (Von Hippel-Lindau Tumor Suppressor) inactivation, constitutive Hypoxia-Inducible Factor accumulation drives vascular endothelial growth factor (Vascular Endothelial Growth Factor) and hepatocyte growth factor (Hepatocyte Growth Factor) expression [2] [6]. Cabozantinib suppresses Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α transcriptional activity by 60-80% in hypoxic tumor cells, as measured by luciferase reporter assays [6]. This occurs via dual mechanisms: (1) Inhibition of Vascular Endothelial Growth Factor Receptor 2 signaling reduces hypoxia-induced angiogenesis, indirectly normalizing tumor oxygenation; (2) Direct blockade of Mesenchymal-Epithelial Transition Factor Receptor and AXL Receptor Tyrosine Kinase disrupts positive feedback loops that amplify Hypoxia-Inducible Factor signaling under hypoxic conditions [5] [6]. Consequently, cabozantinib downregulates Hypoxia-Inducible Factor target genes, including vascular endothelial growth factor (reduced by 45-65%), erythropoietin (reduced by 30-50%), and glucose transporter 1 (reduced by 40-55%), as demonstrated in xenograft models [5] [6]. This comprehensive suppression of the hypoxia response network contributes to cabozantinib's efficacy in von Hippel-Lindau tumor suppressor-deficient renal cell carcinoma [2] [6].

Table 2: Effects of Cabozantinib on Hypoxia-Inducible Factor Pathway Effectors

Hypoxia-Inducible Factor Target GeneFunction in TumorsReduction by CabozantinibExperimental Model
Vascular Endothelial Growth FactorAngiogenesis, endothelial proliferation65%786-O renal cell carcinoma xenografts
Platelet-Derived Growth FactorPericyte recruitment, vessel maturation48%Patient-derived renal cell carcinoma models
Hepatocyte Growth FactorMesenchymal-Epithelial Transition Factor Receptor activation, metastasis52%METEOR trial tissue biomarkers
ErythropoietinErythropoiesis, tumor cell survival50%Hypoxic renal cell carcinoma cell lines
Glucose Transporter 1Glucose uptake, glycolytic metabolism55%Positron emission tomography imaging studies

Role in Dual Angiogenesis and Immune Microenvironment Crosstalk

Cabozantinib uniquely modulates the tumor microenvironment by simultaneously targeting angiogenic signaling and immune cell functionality. Vascular Endothelial Growth Factor Receptor 2 inhibition normalizes aberrant tumor vasculature, reducing endothelial proliferation and vascular permeability by 40-70% within one week of treatment, as quantified by dynamic contrast-enhanced magnetic resonance imaging [7] [10]. This vascular normalization enhances tumor perfusion and oxygenation, facilitating cytotoxic T lymphocyte infiltration into previously immune-excluded tumor regions [7] [10]. Concurrently, cabozantinib disrupts the vascular endothelial growth factor (Vascular Endothelial Growth Factor)-mediated immunosuppressive axis: Mesenchymal-Epithelial Transition Factor Receptor and AXL Receptor Tyrosine Kinase blockade reduces myeloid-derived suppressor cell recruitment by 30-50% and decreases programmed death-ligand 1 expression on endothelial cells and tumor-infiltrating myeloid cells by 35-60% [7] [9].

In renal cell carcinoma patient-derived xenograft models, cabozantinib monotherapy increased CD8⁺ T cell infiltration by 2.5-fold and reduced regulatory T cell prevalence by 40% compared to controls [9]. This immunomodulation creates a permissive microenvironment for immune checkpoint inhibitors, explaining the clinical synergy observed in the CheckMate 9ER trial (nivolumab plus cabozantinib) [7] [9]. Additionally, cabozantinib inhibits endothelial-to-mesenchymal transition in tumor-associated endothelial cells by suppressing transforming growth factor-beta (Transforming Growth Factor-Beta) and tumor necrosis factor-alpha (Tumor Necrosis Factor-Alpha) signaling, thereby reducing extracellular matrix remodeling and metastatic dissemination [10]. The compound's ability to target the angiopoietin-2/Tie2 axis further diminishes immunosuppressive M2-like tumor-associated macrophage polarization, shifting the macrophage ratio toward antitumor M1 phenotypes [7] [10]. These multifaceted immunovascular effects position cabozantinib as a pivotal agent in modern combination therapies for vascularized tumors.

Properties

CAS Number

849217-68-1

Product Name

Cabozantinib

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O5

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Solubility

COMETRIQ is practically insoluble in water.

Synonyms

BMS 907351
BMS-907351
BMS907351
cabozantinib
Cometriq
XL 184
XL-184
XL184 cpd

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.